molecular formula C12H13NO3 B2957458 spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one CAS No. 1467038-12-5

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one

Cat. No.: B2957458
CAS No.: 1467038-12-5
M. Wt: 219.24
InChI Key: NKZGQFJJNNSKRI-UHFFFAOYSA-N
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Description

Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is a member of the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms when exposed to different stimuli such as light, temperature, and pH. This unique characteristic makes them valuable in various applications, including smart materials, molecular electronics, and sensors.

Scientific Research Applications

Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one has numerous scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one typically involves a two-stage process. The first stage is the condensation of 4H-1,3-benzoxazin-4-onium perchlorate with an appropriate nucleophile. This is followed by a deprotonation step to yield the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiropyran derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is unique due to its specific structural features, which provide distinct photochromic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-12(5-7-15-8-6-12)16-10-4-2-1-3-9(10)13-11/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZGQFJJNNSKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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